(2S)-2-(methylamino)pentanoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(methylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-3-4-5(7-2)6(8)9/h5,7H,3-4H2,1-2H3,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCPKYUNZBPVCHC-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426637 | |
| Record name | N-Methyl-L-norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19653-78-2 | |
| Record name | N-Methyl-L-norvaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19653-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methyl-L-norvaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-L-norvaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Computational and Theoretical Studies on 2s 2 Methylamino Pentanoic Acid
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (2S)-2-(methylamino)pentanoic acid, docking simulations would be instrumental in understanding its potential interactions with biological targets such as enzymes or receptors.
While direct docking studies on this compound are not readily found, research on other N-methylated amino acids and peptides provides a strong basis for predicting its behavior. For instance, studies on cyclic opioid peptides containing N-methylated amino acid residues have utilized molecular docking to explain their binding properties to the µ-opioid receptor. nih.gov These studies often reveal that the N-methyl group can influence binding affinity and selectivity by altering the conformational flexibility of the molecule and participating in hydrophobic interactions within the receptor's binding pocket.
Similarly, molecular dynamics simulations have been combined with other techniques to study the recognition of methylated amino acids by synthetic receptors like Pillar[n]MaxQ. rsc.orgnih.gov These studies highlight the importance of the N-methyl group in achieving potent and selective binding. For this compound, docking simulations would likely explore how the methyl group on the amine and the pentanoic acid side chain orient within a given binding site, identifying key hydrogen bonds, and van der Waals interactions. The results of such simulations could provide a structural basis for its biological activity. nih.gov
A hypothetical molecular docking study of this compound with a target protein might yield data such as the following:
| Parameter | Predicted Value | Interacting Residues |
| Binding Affinity (kcal/mol) | -6.5 | TYR101, PHE289, ARG304 |
| Hydrogen Bonds | 2 | ARG304 (carboxylate), TYR101 (amino) |
| Hydrophobic Interactions | 3 | PHE289 (propyl chain), VAL205 (methyl group) |
This table is illustrative and based on typical outputs of molecular docking simulations.
Conformational Analysis and Stereochemical Influences on Binding
Conformational analysis of this compound is crucial for understanding its three-dimensional structure and how this structure influences its interaction with biological targets. The presence of a chiral center at the alpha-carbon and the N-methyl group significantly impacts its conformational landscape.
The stereochemistry, specifically the (S)-configuration at the alpha-carbon, is a critical determinant of its biological activity. In many biological systems, only one enantiomer of a chiral molecule will bind effectively to a receptor or be a substrate for an enzyme. Computational studies on the racemization of amino acids have elucidated the mechanisms and energy barriers involved in the interconversion of enantiomers, highlighting the stability of a given stereocenter. mdpi.com For this compound, its specific stereochemistry dictates the spatial arrangement of its functional groups, which must be complementary to the binding site of its biological target for effective interaction. Conformational analysis would likely reveal a set of low-energy conformers, with the (S)-configuration ensuring a precise orientation of the carboxylate, methylamino, and propyl groups for optimal receptor engagement. nih.gov
Quantum Chemical Investigations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like this compound. longdom.org These methods can provide detailed information about molecular orbitals, charge distribution, and the energies of different molecular states. nih.govresearchgate.net
Studies on various amino acids using quantum chemical methods have determined properties like dipole moments, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO gap is a key indicator of chemical reactivity. For this compound, DFT calculations would likely show that the HOMO is localized on the non-bonding electrons of the nitrogen and oxygen atoms, while the LUMO is associated with the carboxylic acid group.
The presence of the electron-donating methyl group on the nitrogen atom would be expected to raise the energy of the HOMO compared to its non-methylated counterpart, potentially increasing its nucleophilicity. Quantum chemical calculations can also be used to simulate spectroscopic properties, which can then be compared with experimental data to validate the computational model. bohrium.com
A table summarizing hypothetical quantum chemical data for this compound is presented below:
| Property | Calculated Value |
| Dipole Moment (Debye) | 3.2 |
| HOMO Energy (eV) | -6.8 |
| LUMO Energy (eV) | 1.5 |
| HOMO-LUMO Gap (eV) | 8.3 |
| Mulliken Charge on N | -0.45 |
This table is illustrative and based on typical data from quantum chemical calculations on similar amino acids. longdom.org
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry provides invaluable insights into the mechanisms of chemical reactions, including the synthesis of this compound. cuny.edu One common route to N-methylated amino acids is the N-alkylation of the parent amino acid. nih.gov Computational studies can model the reaction pathways, identify transition states, and calculate activation energies, thereby elucidating the most favorable reaction mechanism. researchgate.net
For the N-methylation of an amino acid like 2-aminopentanoic acid, computational methods can be used to compare different methylation strategies, such as the use of methyl halides or reductive amination with formaldehyde. nih.gov These studies can reveal the step-by-step process of bond formation and breaking, including the role of solvents and catalysts. mdpi.com For example, a computational investigation of the direct N-alkylation of amino acids with alcohols could model the "borrowing hydrogen" or "hydrogen autotransfer" mechanism, where the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amino acid. nih.gov
The elucidation of the racemization mechanism of amino acids through in silico tools is another area where computational chemistry has proven useful. mdpi.com Such studies can determine the likelihood of racemization under different reaction conditions, which is critical for synthesizing enantiomerically pure this compound.
Predictive Modeling for Structural Activity Relationships in Research
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. chitkara.edu.in For a compound like this compound, QSAR studies would be part of a broader investigation of a series of related molecules to build a predictive model. jocpr.com
In a typical QSAR study, various molecular descriptors are calculated for a set of compounds with known biological activities. acs.org These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., LogP). Statistical methods, such as multiple linear regression, are then used to develop a mathematical equation that relates these descriptors to the activity. jocpr.comsemanticscholar.org
While specific QSAR models for this compound are not published, studies on other amino acid derivatives have successfully used this approach. For example, QSAR models have been developed for α-amino suberic acid derivatives as anticancer agents and for p-amino benzoic acid derivatives as antimicrobial agents. chitkara.edu.inresearchgate.net These models can help in designing new, more potent analogs by predicting their activity before they are synthesized. A QSAR study involving this compound would likely identify the key structural features that contribute to its biological effect, such as the size of the alkyl side chain and the presence of the N-methyl group. semanticscholar.org
Derivatives and Analogues of 2s 2 Methylamino Pentanoic Acid in Advanced Chemical Research
Design and Synthesis of Peptidomimetic Scaffolds
Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability and bioavailability. wikipedia.org The incorporation of N-methylated amino acids, such as (2S)-2-(methylamino)pentanoic acid, is a cornerstone in the design of peptidomimetic scaffolds. nih.govresearchgate.net N-methylation introduces significant structural and functional changes, including the preclusion of hydrogen bond donation by the amide nitrogen and the favoring of a trans conformation of the peptide bond, which can lead to increased resistance to proteolytic degradation. mdpi.com
Systematic N-methylation is a potent strategy to enhance the biological activity of peptides. nih.gov The synthesis of peptidomimetics containing N-methylated amino acids can be achieved through various methods, including the direct use of N-methylated amino acid building blocks in solid-phase peptide synthesis, often aided by microwave irradiation to overcome the steric hindrance at the N-methylated site. mdpi.com An efficient three-step procedure compatible with Fmoc solid-phase peptide synthesis involves the activation of the amine with a 2-nitrobenzenesulfonyl group, followed by N-alkylation and subsequent removal of the sulfonamide group. nih.gov
Researchers have successfully synthesized libraries of peptidomimetics, including N-methyl peptides, to explore their therapeutic potential. For instance, a library of N-methyl peptides and peptoids was synthesized based on tetrapeptide sequences that showed promise as inhibitors of the influenza A virus hemagglutinin. mdpi.com This systematic approach of replacing standard amino acids with their Nα-methylated counterparts allows for a detailed exploration of the structure-activity relationship and the development of potent and selective therapeutic leads. mdpi.com
Table 1: Synthetic Approaches for N-Methylated Peptidomimetics
| Method | Description | Key Advantages |
|---|---|---|
| Direct Building Block Incorporation | Use of pre-synthesized Fmoc-protected N-methyl amino acids in standard solid-phase peptide synthesis. | Straightforward integration into established protocols. |
| On-Resin N-Methylation | N-methylation of the peptide backbone while it is still attached to the solid support. | Allows for the introduction of N-methylation at specific positions without the need for custom amino acid synthesis. |
| Microwave-Assisted Synthesis | Application of microwave irradiation during coupling steps to overcome the steric hindrance of N-methylated amino acids. | Increased reaction rates and coupling efficiencies. |
Incorporation into Macrocyclic Peptide Structures for Functional Studies
Macrocyclic peptides are a class of molecules that have gained significant attention in drug discovery due to their unique combination of properties, including high affinity and selectivity for their targets, as well as improved metabolic stability compared to their linear counterparts. nih.govbiorxiv.org The incorporation of non-proteinogenic amino acids, including N-methylated residues like this compound, into macrocyclic structures is a key strategy for optimizing their pharmacological profiles. nih.gov
N-methylation can confer several advantages to macrocyclic peptides. It can enhance proteolytic stability, increase membrane permeability, and constrain the peptide's conformation, which can lead to higher binding affinity. researchgate.netresearchgate.net The reduced flexibility and removal of hydrogen bonding potential in the backbone can help to lock the macrocycle into a bioactive conformation. researchgate.net For example, N-methylation scanning, where each amide bond in a peptide is systematically methylated, has been used to probe the structure-activity relationships of macrocyclic peptides and identify key hydrogen-bond interactions for their function. nih.govnih.gov
Modern techniques like the Random nonstandard Peptides Integrated Discovery (RaPID) system enable the creation of vast libraries of macrocyclic peptides containing non-proteinogenic amino acids, including N-methylated ones. nih.govmdpi.com This technology facilitates the discovery of novel macrocyclic peptide inhibitors for challenging drug targets. mdpi.com The synthesis of multiply N-methylated cyclic peptides can be challenging but offers significant rewards, as exemplified by the immunosuppressant drug cyclosporin (B1163) A, a highly N-methylated macrocyclic peptide. biorxiv.orgnih.gov
Table 2: Impact of N-Methylation on Macrocyclic Peptide Properties
| Property | Effect of N-Methylation | Rationale |
|---|---|---|
| Metabolic Stability | Increased | Resistance to proteolytic enzymes due to modification of the peptide backbone. |
| Membrane Permeability | Often Increased | Reduced polarity and potential for intramolecular hydrogen bonding can mask polar groups. |
| Conformational Rigidity | Increased | Steric hindrance from the methyl group restricts bond rotation. |
| Binding Affinity | Can be Increased | Pre-organization of the macrocycle into a bioactive conformation can reduce the entropic penalty of binding. |
Development of Bio-Orthogonal Probes for Protease Specificity Profiling
Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy for studying the activity of enzymes in their native biological context. researchgate.net This technique utilizes activity-based probes (ABPs), which are small molecules that covalently bind to the active site of an enzyme, allowing for its detection and quantification. nih.gov The development of bio-orthogonal ABPs has further expanded the utility of this approach, enabling the study of enzyme activity in living systems. universiteitleiden.nlmdpi.com
A typical ABP consists of three key components: a reactive group or "warhead" that forms a covalent bond with the enzyme's active site, a binding element that directs the probe to a specific class of enzymes, and a reporter tag (e.g., a fluorophore or biotin) for detection. nih.gov In a two-step bio-orthogonal approach, the reporter tag is introduced in a second step via a highly specific chemical reaction, such as a click chemistry reaction, that does not interfere with biological processes. researchgate.net
While a specific bio-orthogonal probe derived from this compound for protease profiling is not yet extensively documented, the principles of ABP design provide a clear path for its development. A peptidomimetic scaffold incorporating N-methyl-L-norvaline could serve as the binding element to target specific proteases. This scaffold would be functionalized with a suitable warhead, such as a vinyl sulfone or an epoxide, to react with the active site nucleophile of the target protease. nih.gov Additionally, a bio-orthogonal handle, like an alkyne or an azide, would be incorporated to allow for subsequent labeling with a reporter molecule. Such a probe would be a valuable tool for studying the specificity and activity of proteases that recognize N-methylated substrates.
Investigating Structural Motifs Related to Ion Channel Modulation in Research
Ion channels are crucial membrane proteins that regulate the flow of ions across cell membranes, playing a fundamental role in a wide range of physiological processes. nih.govnih.gov As such, they are important targets for drug discovery. The modulation of ion channel activity by small molecules is often dependent on specific structural motifs that govern the interaction between the compound and the channel protein.
N-methylation can significantly impact the pharmacological properties of molecules targeting ion channels. elsevierpure.com The introduction of a methyl group on a nitrogen atom can alter a compound's lipophilicity, conformation, and hydrogen bonding capacity, all of which can influence its interaction with an ion channel. researchgate.net For example, structure-activity relationship studies of amiloride (B1667095) derivatives have shown that N-methylation can affect their ability to act as antagonists of cation binding on Na+/K+-ATPase. elsevierpure.com
Research into the structure and mechanism of channel-forming peptides has revealed the importance of post-translational modifications, including N-methylation of amino acid side chains, in maintaining the stability and function of the ion channel. nih.gov While direct studies on this compound analogues for ion channel modulation are not widely reported, the investigation of structural motifs containing N-methylated amino acids is a promising area of research. By systematically incorporating N-methyl-L-norvaline into various scaffolds, researchers can explore how this modification influences the binding and gating of different ion channels, potentially leading to the discovery of novel and selective ion channel modulators. nih.govmdpi.com
Research into Sulfonamide-Containing Analogues for Apoptosis Induction Studies
Apoptosis, or programmed cell death, is a vital physiological process, and its dysregulation is a hallmark of many diseases, including cancer. The induction of apoptosis in cancer cells is a key mechanism of action for many chemotherapeutic agents. The sulfonamide functional group is a privileged scaffold in medicinal chemistry and has been incorporated into a wide range of therapeutic agents, including those designed to induce apoptosis. nih.govmsa.edu.eg
The synthesis of sulfonamides is often achieved through the reaction of a primary or secondary amine with a sulfonyl chloride. ekb.eg Amino acids serve as versatile starting materials for the synthesis of bioactive sulfonamides, offering chirality, diverse side chains, and the potential for creating peptidomimetic structures. nih.govresearchgate.net The incorporation of a sulfonamide moiety into an amino acid-based scaffold can lead to compounds with potent anticancer activity.
For example, studies on sulfonamide-based analogues of metformin (B114582) have shown that these compounds exhibit greater cellular uptake and stronger cytotoxic properties than the parent drug, inducing apoptosis and cell cycle arrest in breast cancer cells. mdpi.com While research specifically focused on sulfonamide-containing analogues of this compound for apoptosis induction is an emerging area, the established principles of medicinal chemistry suggest that such compounds could be promising candidates. The combination of the N-methylated amino acid structure, which can enhance cell permeability and stability, with the apoptosis-inducing properties of the sulfonamide group, provides a rational basis for the design and synthesis of novel anticancer agents. nih.gov
Advanced Analytical and Characterization Methodologies in 2s 2 Methylamino Pentanoic Acid Research
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural analysis of (2S)-2-(methylamino)pentanoic acid, offering insights into its atomic connectivity and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the molecular structure of this compound. Both ¹H and ¹³C NMR are utilized to provide a detailed map of the hydrogen and carbon atoms within the molecule.
¹H NMR: In a typical ¹H NMR spectrum, the protons of the methylamino group and the pentanoic acid backbone exhibit characteristic chemical shifts and coupling patterns. For instance, the proton on the α-carbon, the methyl group attached to the nitrogen, and the protons of the propyl side chain will each have distinct signals.
¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Key signals correspond to the carboxyl carbon, the α-carbon, the N-methyl carbon, and the carbons of the propyl side chain. The chemical shifts of these carbons are indicative of their electronic environment and neighboring atoms.
| ¹H NMR Data for a related compound, (2S)-2-Amino-5-nitroguanidinopentanoic acid ((3R)-pyrrolidin-3-yl)amide in D₂O |
| Chemical Shift (δ) in ppm |
| 4.13 |
| 3.82 |
| 3.43 |
| 3.26 |
| 3.15 |
| 3.11 |
| 2.19 |
| 1.85 |
| 1.76 |
| 1.49 |
| Note: This table represents data for a structurally related compound and serves as an illustrative example of the type of data obtained from ¹H NMR spectroscopy. nih.gov Specific data for this compound may vary. |
| ¹³C NMR Data for a related compound, (2S)-2-Amino-5-nitroguanidinopentanoic acid ((3R)-pyrrolidin-3-yl)amide in D₂O |
| Chemical Shift (δ) in ppm |
| 169.6 |
| 158.9 |
| 114.9 |
| 52.9 |
| 49.5 |
| 49.1 |
| 44.6 |
| 40.3 |
| 29.6 |
| 28.0 |
| Note: This table represents data for a structurally related compound and serves as an illustrative example of the type of data obtained from ¹³C NMR spectroscopy. nih.gov Specific data for this compound may vary. |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry
Mass spectrometry (MS) is a critical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula. uliege.bescispace.com
In a typical mass spectrum, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. For this compound, the molecular ion peak would correspond to its molecular weight. Fragmentation patterns observed in the mass spectrum can also provide structural information, as the molecule breaks apart in a predictable manner.
| High-Resolution Mass Spectrometry Data for a related compound, (2S)-2-Amino-5-nitroguanidinopentanoic acid ((3S)-pyrrolidin-3-yl)amide |
| Calculated m/z for C₁₀H₂₂N₇O₃ [M+H]⁺ |
| 288.1784 |
| Note: This table demonstrates the high accuracy of HRMS in determining the mass of a molecule. nih.gov The data shown is for a related compound. |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. acs.orgnasa.gov For this compound, the IR spectrum would show characteristic absorption bands for the carboxylic acid group (O-H and C=O stretching) and the secondary amine group (N-H stretching). optica.orgcdnsciencepub.com The presence of a weak to medium absorption band in the 2820–2760 cm⁻¹ region can be characteristic of the N-methyl group. optica.org
| Characteristic Infrared Absorption Frequencies |
| Functional Group |
| O-H (Carboxylic acid) |
| C-H (Alkyl) |
| N-H (Secondary amine) |
| C=O (Carboxylic acid) |
| C-N (Amine) |
| Note: These are general ranges and the exact position of the peaks can be influenced by the molecular environment. |
Chromatographic Methods for Purity and Enantiomeric Excess Determination
Chromatographic techniques are essential for assessing the purity of this compound and for determining the proportion of the desired (S)-enantiomer relative to its (R)-enantiomer (enantiomeric excess).
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of amino acids and their derivatives. sigmaaldrich.comnih.gov For this compound, both reversed-phase and chiral HPLC methods are employed.
Reversed-Phase HPLC: This method is used to determine the chemical purity of the compound. The sample is passed through a nonpolar stationary phase, and a polar mobile phase is used for elution. The retention time of the compound is a measure of its purity, with impurities appearing as separate peaks.
Chiral HPLC: To determine the enantiomeric excess, a chiral stationary phase (CSP) is used. sigmaaldrich.comsigmaaldrich.com These stationary phases are designed to interact differently with the two enantiomers, leading to their separation. phenomenex.comscispace.com The relative peak areas of the (S) and (R) enantiomers in the chromatogram are used to calculate the enantiomeric excess. A variety of chiral columns, such as those based on macrocyclic glycopeptides, are effective for separating N-blocked amino acids. sigmaaldrich.comsigmaaldrich.com Pre-column derivatization with a fluorescent tag can enhance detection sensitivity. bohrium.com
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful technique for the analysis of volatile compounds. nih.govmdpi.com Since amino acids are generally not volatile, they must first be converted into more volatile derivatives before GC analysis. sigmaaldrich.comthermofisher.comnih.govmdpi.com
Derivatization: Common derivatization methods include esterification of the carboxylic acid group and acylation or silylation of the amino group. sigmaaldrich.comthermofisher.comnih.gov For example, the compound can be converted to its N-trifluoroacetyl-O-methyl ester derivative. nih.govresearchgate.net
Enantioselective GC: Similar to HPLC, chiral stationary phases can be used in GC to separate the enantiomers of the derivatized amino acid. nih.govresearchgate.netmdpi.com This allows for the precise determination of the enantiomeric excess.
| Comparison of Chromatographic Methods | | :--- | :--- | | Technique | Primary Application for this compound | Key Considerations | | Reversed-Phase HPLC | Chemical Purity Determination | High resolution and sensitivity. | | Chiral HPLC | Enantiomeric Excess Determination | Requires a suitable chiral stationary phase. sigmaaldrich.comsigmaaldrich.comphenomenex.comscispace.com | | Gas Chromatography (GC) | Purity and Enantiomeric Excess Determination | Requires derivatization to increase volatility. sigmaaldrich.comthermofisher.comnih.govmdpi.com |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Diastereomeric Ratio Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for the analysis of chiral compounds like this compound, particularly for determining diastereomeric ratios. The separation of enantiomers and diastereomers is critical in pharmaceutical and biological research, as different stereoisomers can exhibit vastly different physiological activities. ethernet.edu.et LC-MS combines the high separation power of liquid chromatography with the sensitive and selective detection capabilities of mass spectrometry. osti.gov
For chiral separations, the chromatographic step is paramount. This is typically achieved using a chiral stationary phase (CSP) that interacts differently with each stereoisomer, leading to different retention times. ethernet.edu.etmdpi.com Polysaccharide-based CSPs are commonly employed for their broad enantioseparation capabilities. mdpi.com Alternatively, chiral derivatizing agents can be used to react with the enantiomers to form diastereomeric derivatives, which can then be separated on a standard (achiral) LC column. google.com
Following chromatographic separation, the mass spectrometer provides highly sensitive detection. Techniques like electrospray ionization (ESI) are often used because they are "soft" ionization methods that keep the analyte intact, which is crucial for subsequent mass analysis. osti.govresearchgate.net Mass spectrometry offers an advantage over traditional UV detection because enantiomers, while having different chiral properties, possess the same mass spectrum, confirming a successful enantiomeric separation. osti.gov Selected reaction monitoring (SRM) can be employed in tandem mass spectrometry (MS/MS) to enhance sensitivity and selectivity, which is particularly useful for analyzing samples from complex biological matrices. nih.gov
The data below illustrates a hypothetical LC-MS method for the analysis of this compound and its (2R) enantiomer.
| Parameter | Condition |
|---|---|
| Chromatography System | High-Performance Liquid Chromatography (HPLC) |
| Column | Chiral Stationary Phase (e.g., Polysaccharide-based) |
| Mobile Phase | Isocratic or gradient mixture of an organic modifier (e.g., Methanol, Acetonitrile) and an aqueous buffer (e.g., Ammonium (B1175870) acetate) osti.gov |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 5 µL |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Mass Analyzer | Triple Quadrupole |
| Detection Mode | Selected Reaction Monitoring (SRM) |
| Expected Retention Time (2S) | 8.2 min |
| Expected Retention Time (2R) | 9.5 min |
Advanced Techniques for Mechanistic Interrogation
Stopped-Flow Spectroscopy for Reaction Kinetics
To understand the mechanism of reactions involving this compound, particularly in enzyme-catalyzed processes, it is essential to study the reaction kinetics. wikipedia.org Stopped-flow spectroscopy is a premier technique for investigating the kinetics of fast reactions in solution, with timescales typically in the millisecond range. wikipedia.org This method is ideal for observing pre-steady-state kinetics, which involves the formation and consumption of enzyme-substrate intermediates before the reaction reaches a steady state. wikipedia.orgboku.ac.at
In a stopped-flow experiment, small volumes of reactant solutions (e.g., an enzyme and a substrate like this compound) are rapidly driven from separate syringes into a high-efficiency mixing chamber. wikipedia.org The mixed solution then flows into an observation cell, where the progress of the reaction is monitored using a spectroscopic probe, such as UV-Vis absorbance or fluorescence. wikipedia.orgnih.gov The flow is then abruptly stopped, and the change in the spectroscopic signal is recorded over time. By fitting this data to appropriate kinetic models, rate constants for individual steps in the reaction mechanism can be determined. nih.govlsuhsc.edu Studies on enzymes like N-methyltryptophan oxidase, which acts on N-methyl amino acids, have utilized stopped-flow spectroscopy to determine rate constants for flavin reduction and to probe for reaction intermediates. nih.gov
Below is a table of hypothetical kinetic data that could be derived from a stopped-flow experiment studying the enzymatic processing of this compound.
| Kinetic Parameter | Description | Hypothetical Value |
|---|---|---|
| kred | Rate constant for enzyme reduction at saturating substrate concentration | 150 s-1 |
| Kd | Apparent dissociation constant for the enzyme-substrate complex nih.gov | 120 µM |
| Burst Phase Amplitude | Indicates the concentration of the first intermediate formed | 0.95 (normalized) |
| Steady-State Rate (vss) | The rate of product formation after initial transient phase | 15 µM·s-1 |
Protein Mass Spectrometry for Enzyme-Substrate Interactions
Protein mass spectrometry (MS) has emerged as a powerful tool for characterizing the noncovalent interactions between proteins and their substrates, providing direct evidence of enzyme-substrate complex formation. nih.govthermofisher.com Techniques based on electrospray ionization (ESI) are particularly well-suited for this purpose, as the gentle ionization process can transfer intact, noncovalent protein-ligand complexes from solution into the gas phase for mass analysis. nih.gov
When studying the interaction between an enzyme and a substrate such as this compound, the protein and substrate are mixed in a solution that mimics physiological conditions (e.g., using volatile buffers like ammonium acetate). nih.gov The resulting solution is then analyzed by ESI-MS. The mass spectrum will show a signal for the free enzyme and, if binding occurs, an additional signal at a higher mass-to-charge (m/z) ratio corresponding to the enzyme-substrate complex. The mass shift directly confirms the binding and reveals the stoichiometry of the interaction (e.g., one enzyme molecule bound to one substrate molecule). thermofisher.com
This approach is invaluable for identifying which proteins in a complex mixture interact with the substrate and for studying the specificity of binding. researchgate.net By varying the substrate concentration or performing competition experiments, it is possible to estimate the binding affinity. Structural analysis of enzyme-substrate complexes, often in combination with computational modeling, provides insights into the specific residues involved in substrate recognition and catalysis. rsc.orgrsc.orgbiorxiv.org
The following table presents a hypothetical dataset from a protein MS experiment designed to probe the interaction between a target enzyme and this compound.
| Analyte | Observed Mass (Da) | Interpretation |
|---|---|---|
| Enzyme (Apo) | 35,500 | Mass of the free enzyme |
| Enzyme + this compound | 35,645 | Mass of the enzyme-substrate complex (1:1 stoichiometry) |
| Calculated Mass of Substrate | 145 | Corresponds to C6H13NO2 |
| Relative Abundance (Complex vs. Apo) | 0.65 | Indicates significant complex formation under experimental conditions |
Q & A
Q. What are the recommended synthetic routes for (2S)-2-(methylamino)pentanoic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this compound can follow multi-step protocols similar to those used for structurally related amino acids. For example, chiral auxiliary-assisted methods (e.g., using Boc-protected intermediates) or enantioselective hydrogenation may be employed. Reaction optimization should focus on:
- Catalyst Selection : Palladium-based catalysts under hydrogenation conditions for stereochemical control .
- Purification : Use of reverse-phase HPLC or ion-exchange chromatography to isolate the enantiomerically pure product .
- Yield Improvement : Adjusting solvent polarity (e.g., methanol/water mixtures) and temperature to minimize side reactions .
Q. How can researchers confirm the enantiomeric purity and structural integrity of this compound?
Methodological Answer:
- Chiral HPLC : Utilize a Chiralpak® column with a mobile phase of hexane/isopropanol (85:15) to resolve enantiomers, referencing retention times against known standards .
- Optical Rotation : Measure specific rotation ([α]D) in aqueous solution and compare to literature values for similar amino acids (e.g., (2S)-2-aminopentanoic acid: [α]D = -8° in water) .
- NMR Spectroscopy : Analyze ¹H and ¹³C spectra for characteristic methylamino proton shifts (δ ~2.5 ppm) and backbone carbon signals .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as no chemical safety assessment is available for this compound .
- Ventilation : Conduct reactions in fume hoods to mitigate inhalation risks, especially during solvent evaporation .
- Waste Disposal : Neutralize acidic byproducts before disposal in accordance with institutional guidelines for amino acid derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields or purity of this compound?
Methodological Answer:
- Batch Analysis : Perform LC-MS on multiple synthesis batches to identify impurities (e.g., diastereomers or unreacted intermediates) .
- Reagent Purity : Source high-purity starting materials (e.g., ≥98% chiral amines) to reduce variability, as commercial suppliers may not validate analytical data .
- Reproducibility Checks : Document reaction parameters (pH, temperature, stirring rate) rigorously to isolate confounding variables .
Q. What strategies are effective for studying the bioactivity of this compound in enzymatic systems?
Methodological Answer:
- Enzyme Assays : Use fluorogenic substrates or radiolabeled analogs to monitor incorporation into peptide chains or inhibition of target enzymes (e.g., nitric oxide synthase) .
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity to receptors or transporters, comparing results to canonical amino acids like ornithine .
- Metabolic Profiling : Employ stable isotope tracing (e.g., ¹³C-labeled compound) to track metabolic flux in cell cultures .
Q. How can computational modeling predict the physicochemical properties of this compound?
Methodological Answer:
- Quantum Mechanics (QM) : Calculate logP (partition coefficient) and pKa using software like Gaussian, referencing parameters from similar compounds (e.g., logP = 2.61 for BOC-protected arginine analogs) .
- Molecular Dynamics (MD) : Simulate solvation behavior in aqueous and lipid environments to predict membrane permeability .
- QSAR Models : Corrogate structural features (e.g., methylamino group) with bioavailability using datasets from non-canonical amino acids .
Q. What experimental approaches address the stability of this compound under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks and analyze degradation products via HPLC .
- pH Profiling : Assess solubility and decomposition kinetics in buffers ranging from pH 2–9, noting precipitation or racemization .
- Lyophilization : Evaluate stability in lyophilized form by comparing NMR spectra before and after freeze-drying .
Q. How can researchers validate the chiral configuration of this compound in complex mixtures?
Methodological Answer:
- X-ray Crystallography : Co-crystallize with a chiral resolving agent (e.g., tartaric acid) to confirm absolute configuration .
- Circular Dichroism (CD) : Compare CD spectra to those of enantiomerically pure standards in the 200–250 nm range .
- Marfey’s Reagent : Derivatize with 1-fluoro-2,4-dinitrophenyl-5-L-alaninamide (FDAA) and analyze by HPLC to distinguish D/L forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
